1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester
Description
1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester is a heterocyclic compound characterized by a fused triazolo-phthalazine core. The structure includes a chlorine substituent at position 8, a phenyl group at position 6, and an ethyl ester moiety at the carboxylic acid position. This compound belongs to a class of triazolo-phthalazine derivatives known for their pharmacological relevance, particularly in targeting central nervous system (CNS) receptors such as GABAA and bromodomains . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or cyclization of precursor hydrazides, as observed in related compounds .
Properties
CAS No. |
87540-82-7 |
|---|---|
Molecular Formula |
C18H13ClN4O2 |
Molecular Weight |
352.8 g/mol |
IUPAC Name |
ethyl 8-chloro-6-phenyl-[1,2,4]triazolo[3,4-a]phthalazine-3-carboxylate |
InChI |
InChI=1S/C18H13ClN4O2/c1-2-25-18(24)17-21-20-16-13-9-8-12(19)10-14(13)15(22-23(16)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3 |
InChI Key |
RPTYOHBNZMHGIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1N=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo-Phthalazine Core
- The initial step typically involves the condensation of a suitable phthalazine derivative with hydrazine or acetic hydrazide under reflux conditions in an alcohol solvent such as n-butanol. This reaction forms the triazole ring fused to the phthalazine nucleus.
- For example, 6-chloro-3-methyl-triazolo[3,4-a]phthalazine was synthesized by refluxing the precursor with acetic hydrazide overnight, followed by filtration and purification by flash chromatography.
Formation of the Ethyl Ester Functional Group
- The carboxylic acid at the 3-position is esterified to the ethyl ester either by direct esterification of the acid with ethanol under acidic catalysis or by using ethyl chloroformate or other esterification reagents.
- Alternatively, the ester group can be introduced earlier in the synthesis by using ethyl ester-containing starting materials.
- Hydrolysis and re-esterification steps are sometimes employed to achieve the desired ester functionality with high purity.
Representative Synthetic Procedure Summary
Analytical and Purification Techniques
- Purification is commonly achieved by flash column chromatography using solvent systems such as dichloromethane/methanol or ethyl acetate/petroleum ether in varying ratios.
- Characterization of intermediates and final products involves mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and purity assessment by evaporative light scattering detection (ELSD).
- Typical MS data confirm molecular ion peaks consistent with the expected molecular weights, e.g., m/z 352.8 for the final compound.
Research Findings on Preparation
- The synthetic routes reported in the literature emphasize the importance of reaction conditions such as temperature, solvent choice, and inert atmosphere to maximize yield and purity.
- The use of palladium-catalyzed cross-coupling reactions is a key advancement enabling the efficient introduction of the phenyl substituent with good regioselectivity.
- The multi-step synthesis requires careful control of reaction times and purification steps to avoid side reactions and degradation of sensitive functional groups.
Summary Table of Key Preparation Parameters
| Parameter | Details | Notes |
|---|---|---|
| Core formation | Reflux with acetic hydrazide in n-butanol | Overnight reaction, moderate yield |
| Phenyl substitution | Suzuki coupling with Pd(PPh3)4 catalyst | Requires inert atmosphere, 39-83% yield |
| Chlorination | Selective halogenation or starting material | Essential for biological activity |
| Esterification | Acid-catalyzed ethanol esterification or ethyl chloroformate | High yield, final step |
| Purification | Flash chromatography (DCM:MeOH or EtOAc:petroleum ether) | Critical for product purity |
| Characterization | MS, NMR, ELSD | Confirms structure and purity |
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of triazolo-phthalazine exhibit notable biological activities:
- Antimicrobial Activity : Compounds in this class have been evaluated for their efficacy against various pathogens. In vitro studies demonstrated that certain derivatives possess significant antimicrobial properties comparable to established antibiotics .
- Anticancer Properties : Several derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, triazolo-phthalazine compounds have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer), revealing their potential as anticancer agents .
- Enzyme Inhibition : These compounds have also been studied for their ability to inhibit specific enzymes related to cancer progression and other diseases. For example, some derivatives effectively inhibited acetylcholinesterase activity, which is crucial in neurodegenerative diseases .
Synthetic Methodologies
The synthesis of 1,2,4-triazolo(3,4-a)phthalazine derivatives typically involves multi-step reactions. Common methods include:
- Condensation Reactions : Combining hydrazonoyl chlorides with triazole derivatives under reflux conditions.
- Functional Group Modifications : Introducing chloro and phenyl groups through substitution reactions to enhance biological activity.
- Hydrolysis and Esterification : Converting esters to carboxylic acids or modifying them to improve solubility and bioavailability .
Case Study 1: Anticancer Activity Evaluation
A study assessed the anticancer efficacy of various triazolo-phthalazine derivatives against MCF-7 cells. The results indicated that specific compounds exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency in inhibiting cancer cell growth .
Case Study 2: Antimicrobial Testing
In another investigation, the antimicrobial properties of synthesized triazolo-phthalazines were evaluated against multiple Candida species. The compounds displayed varying degrees of effectiveness compared to ketoconazole, with some exhibiting comparable or superior activity .
Mechanism of Action
The mechanism of action of 8-Chloro-6-phenyl-1,2,4-triazolo(3,4-a)phthalazine-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, particularly those in the central nervous system. The triazole ring is known to interact with GABA_A receptors, enhancing their inhibitory effects and leading to anxiolytic and anticonvulsant activities .
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations :
- Chlorine Substituent: The 8-Cl group in the target compound enhances electrophilicity and receptor binding affinity compared to non-halogenated analogs (e.g., 3-methyl derivatives in ).
- Ethyl Ester : The ethyl ester at position 3 improves lipophilicity and oral bioavailability relative to carboxylic acid derivatives, as seen in other triazolo-phthalazine esters .
- Phenyl Group : The 6-phenyl substituent contributes to π-π stacking interactions in receptor binding, a feature shared with 6-(4-methylphenyl) analogs .
Key Observations :
- Palladium-catalyzed cross-coupling (e.g., Suzuki reactions) is a common strategy for introducing aryl/heteroaryl groups in triazolo-phthalazines .
- Lower yields in cyclization reactions (e.g., 41% for compound 19 ) highlight challenges in optimizing fused triazolo systems.
Pharmacological and Biochemical Comparisons
Key Observations :
Biological Activity
1,2,4-Triazolo(3,4-a)phthalazine-3-carboxylic acid, 8-chloro-6-phenyl-, ethyl ester (CAS No. 87540-82-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring fused to a phthalazine core , with an ethyl ester functional group and specific chloro and phenyl substituents that may enhance its pharmacological properties.
- Molecular Formula : C18H13ClN4O2
- Molecular Weight : 352.774 g/mol
- Density : 1.43 g/cm³
- LogP : 3.77460
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- GABA_A Receptors : The triazole moiety is believed to enhance the inhibitory effects on GABA_A receptors, leading to anxiolytic and anticonvulsant activities.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial for various physiological processes .
Biological Activities
Research indicates that derivatives of triazolo-phthalazine compounds exhibit a wide range of biological activities:
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolo-phthalazine derivatives:
- A study reported that certain derivatives exhibited moderate to excellent cytotoxicity against cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. For instance, one derivative showed an IC50 value of 0.126 μM against HeLa cells, indicating potent anticancer activity compared to doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Research has indicated that triazolo-phthalazine derivatives can exhibit antibacterial and antifungal activities, although specific data on the ethyl ester variant is limited .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-phthalazine compounds is influenced by their structural modifications:
- Substitutions on the phenyl ring and variations in the ethyl ester group can significantly alter their potency and selectivity against different biological targets .
Key Findings from SAR Studies:
- Electron Donating Groups : Compounds with electron-donating groups generally exhibit enhanced activity.
- Substituent Positioning : The positioning of chloro and phenyl groups plays a critical role in determining the overall bioactivity.
Case Studies
- Positive Inotropic Activity : A study involving substituted benzylpiperazine derivatives demonstrated that certain triazolo-phthalazine compounds exhibited better inotropic effects than the existing drug milrinone in isolated rabbit heart preparations .
- Anticonvulsant Screening : Various derivatives were screened for anticonvulsant activity, showing promising results in enhancing GABAergic transmission which could lead to therapeutic applications in epilepsy treatment.
Q & A
Q. Basic
- Bromodomain inhibition : Derivatives like 6-(2-chloro-5-nitrophenyl)-3-methyl-triazolo-phthalazine showed activity in epigenetic target screens .
- Positive inotropic effects : Analogues increased stroke volume by 9.92% in isolated rabbit heart models .
- GABAA receptor modulation : Structural analogues (e.g., α5IA) exhibit subtype-selective binding (α5-containing receptors) for cognitive enhancement .
- Anticancer potential : Derivatives demonstrated cytotoxicity in colon cancer models via oxaliplatin resistance circumvention .
How can researchers resolve contradictions in reported receptor binding affinities across studies?
Advanced
Discrepancies often arise from assay-specific variables:
- Receptor subtype selectivity : Use subtype-specific cell lines (e.g., α1/α2/α3/α5 GABAA subtypes) to compare binding .
- Radioligand vs. functional assays : Validate affinity data with PET/SPECT imaging (e.g., flumazenil competition assays) .
- Pharmacokinetic factors : Measure plasma occupancy (Occ₅₀) to correlate in vitro binding with in vivo efficacy .
What strategies improve the pharmacokinetic profile of this compound for CNS applications?
Q. Advanced
- Ester prodrug design : The ethyl ester moiety enhances blood-brain barrier penetration via lipophilicity .
- Substituent modification : Introducing polar groups (e.g., pyridylmethyloxy) balances solubility and receptor affinity .
- Metabolic stability : Incorporate fluorine at the 8-position (as in 8-chloro derivatives) to reduce oxidative metabolism .
How can bioisosteric replacement optimize bioactivity in triazolo-phthalazine derivatives?
Q. Advanced
- Core scaffold replacement : Replacing phthalazine with quinoxaline improved inotropic activity (e.g., 6a–k derivatives with benzylpiperazine groups) .
- Substituent effects : Phenyl at position 6 enhances bromodomain inhibition, while chloro at position 8 modulates selectivity .
- Hybridization : Merging triazolo-phthalazine with thiadiazole improved anticancer activity via dual kinase inhibition .
What computational methods aid in designing derivatives with selective receptor targeting?
Q. Advanced
- Docking studies : Use crystal structures (e.g., GABAA receptor PDB entries) to predict substituent interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bromodomain inhibitory IC₅₀ values .
- Molecular dynamics : Simulate binding stability of 8-chloro-6-phenyl derivatives in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
